molecular formula C11H6Cl6N4 B14261489 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline CAS No. 147641-01-8

4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline

Cat. No.: B14261489
CAS No.: 147641-01-8
M. Wt: 406.9 g/mol
InChI Key: LKAWUMIKIKUXHV-UHFFFAOYSA-N
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Description

4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely used in various industrial and scientific applications. The compound is characterized by the presence of trichloromethyl groups and an aniline moiety, making it a versatile molecule in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline typically involves the reaction of 4,6-bis(trichloromethyl)-1,3,5-triazine with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4,6-bis(trichloromethyl)-1,3,5-triazine and aniline.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts: A catalyst such as a Lewis acid (e.g., aluminum chloride) may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the trichloromethyl groups to other functional groups such as methyl or methylene groups.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in chemical synthesis and applications.

Scientific Research Applications

4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline is unique due to its specific structure, which combines the triazine core with an aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

147641-01-8

Molecular Formula

C11H6Cl6N4

Molecular Weight

406.9 g/mol

IUPAC Name

4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline

InChI

InChI=1S/C11H6Cl6N4/c12-10(13,14)8-19-7(5-1-3-6(18)4-2-5)20-9(21-8)11(15,16)17/h1-4H,18H2

InChI Key

LKAWUMIKIKUXHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)N

Origin of Product

United States

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